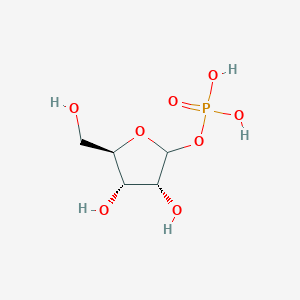![molecular formula C20H20N2O3 B227830 (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B227830.png)
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one, also known as DAPI, is a fluorescent dye commonly used in scientific research. DAPI is a small molecule that binds specifically to DNA and is widely used in microscopy to stain nuclei in live and fixed cells.
Wirkmechanismus
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one binds specifically to the AT-rich regions of DNA through intercalation, which is the insertion of the dye molecule between the base pairs of DNA. This compound has a high affinity for DNA and can bind to both single-stranded and double-stranded DNA. Upon binding, this compound emits blue fluorescence, which can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
This compound is a small molecule that does not have any known biochemical or physiological effects on cells. It is non-toxic and does not affect cell viability or function. This compound staining is a quick and easy method for visualizing DNA in cells and does not interfere with other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one staining for the visualization of DNA in cells include its specificity, sensitivity, and ease of use. This compound staining is a quick and easy method for visualizing DNA in cells and can be used in both live and fixed cells. The limitations of this compound staining include its inability to differentiate between apoptotic and necrotic cells and its requirement for UV excitation, which can damage cells.
Zukünftige Richtungen
The future directions for the use of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one in scientific research include the development of new methods for the detection of DNA in cells, the optimization of this compound staining protocols, and the use of this compound in combination with other fluorescent dyes for multiplex imaging. Additionally, the use of this compound in drug discovery and development is an area of active research, as this compound can be used to screen for compounds that affect DNA replication or repair.
Synthesemethoden
The synthesis of (5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one involves the reaction of 2-phenyl-1H-imidazole-4,5-dicarboxylic acid anhydride with 3,4-diethoxybenzaldehyde in the presence of a base. The reaction produces this compound as a yellow solid, which is then purified by recrystallization. The purity of this compound is crucial for its use in scientific research, and various methods have been developed to ensure high-quality this compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one is widely used in scientific research for the visualization of DNA in cells. It is commonly used in fluorescence microscopy to stain nuclei in live and fixed cells. This compound binds specifically to the AT-rich regions of DNA and emits blue fluorescence upon binding. This compound staining is a quick and easy method for visualizing DNA in cells and is commonly used in cell biology, developmental biology, and cancer research.
Eigenschaften
Molekularformel |
C20H20N2O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-2-phenyl-1H-imidazol-4-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-11-10-14(13-18(17)25-4-2)12-16-20(23)22-19(21-16)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b16-12- |
InChI-Schlüssel |
FBPNUEDWSDPEKX-VBKFSLOCSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(N2)C3=CC=CC=C3)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(N2)C3=CC=CC=C3)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(N2)C3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

![5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)

![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)

![Magnesium;3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoate;hydron](/img/structure/B227817.png)

